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molecular formula C18H18N2O2 B8545842 5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid CAS No. 95504-39-5

5-[1-(Pyridin-3-yl)-1H-indol-3-yl]pentanoic acid

Cat. No. B8545842
M. Wt: 294.3 g/mol
InChI Key: UETRKVDAHIACJW-UHFFFAOYSA-N
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Patent
US04609733

Procedure details

A suspension of 0.46 g of 3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole in 85 ml of aqueous 1N sodium hydroxide solution is heated at 95° for 8 hours. The resulting solution is neutralized with hydrochloric acid to pH of about 5.5. The resulting precipitate is filtered off, and triturated with acetonitrile to yield 3-(4-carboxybutyl)-N-(3-pyridyl)-indole (European Patent Application No. 126,401). 3-(4-Carboxybutyl)-N-(3-pyridyl)-indole has melting point of 122°-124°.
Name
3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:11]=1)=[O:5])C.[OH-].[Na+].Cl>>[C:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:11]=1)([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole
Quantity
0.46 g
Type
reactant
Smiles
C(C)OC(=O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 95° for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
triturated with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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